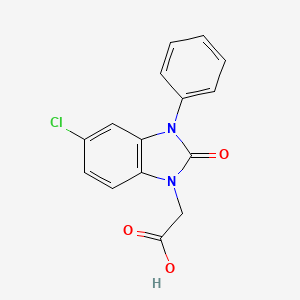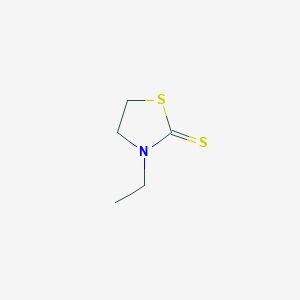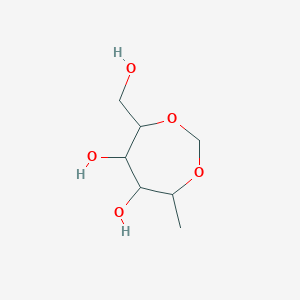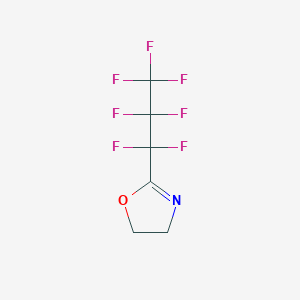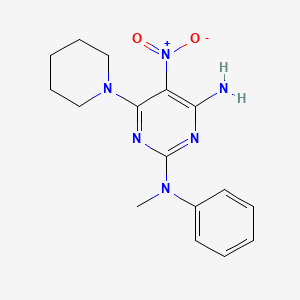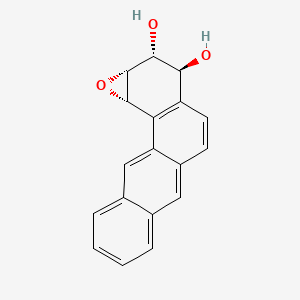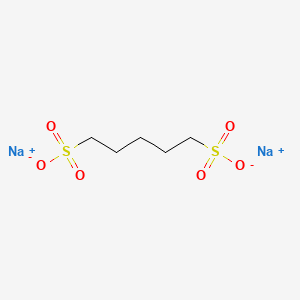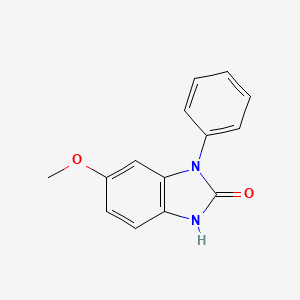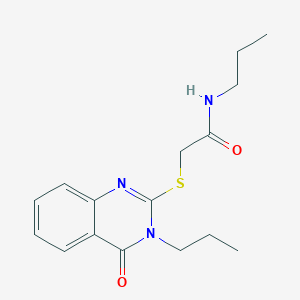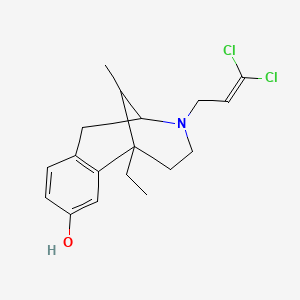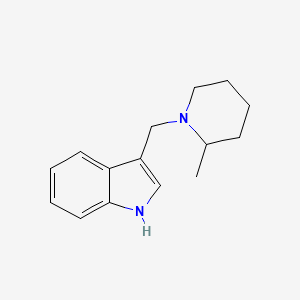
3-((2-Methylpiperidino)methyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylpiperidino)methyl)indole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for chemical synthesis and research.
Métodos De Preparación
The synthesis of 3-((2-Methylpiperidino)methyl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials would include 2-methylpiperidine and an appropriate aldehyde or ketone.
In an industrial setting, the production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of environmentally benign solvents, such as water, has also been explored to promote sustainable and green chemistry practices .
Análisis De Reacciones Químicas
3-((2-Methylpiperidino)methyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring can yield nitroindoles, while halogenation can produce halogenated indoles .
Aplicaciones Científicas De Investigación
3-((2-Methylpiperidino)methyl)indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways. It has been investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
Mecanismo De Acción
The mechanism of action of 3-((2-Methylpiperidino)methyl)indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes. The compound’s effects on cellular pathways can result in changes in gene expression, protein function, and cellular signaling .
Comparación Con Compuestos Similares
3-((2-Methylpiperidino)methyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperidino group can enhance its interaction with certain biological targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
19213-29-7 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-[(2-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-6-4-5-9-17(12)11-13-10-16-15-8-3-2-7-14(13)15/h2-3,7-8,10,12,16H,4-6,9,11H2,1H3 |
Clave InChI |
YUGZVPKKTDKFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC2=CNC3=CC=CC=C32 |
Solubilidad |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
